
3-Aminopiperidine-2,6-dione
Overview
Description
3-Aminopiperidine-2,6-dione (CAS: 2353-44-8; HCl salt: 24666-56-6) is a bicyclic glutarimide derivative featuring a piperidine core with amino and carbonyl groups at positions 3, 2, and 4. Its stereochemistry, particularly the (S)-enantiomer, is critical for biological activity, as it serves as the pharmacophore of thalidomide and its analogs (e.g., lenalidomide, pomalidomide) . The compound’s unique electronic and steric properties enable versatile hydrogen bonding and dipole-dipole interactions, enhancing reactivity in nucleophilic substitutions and cyclization reactions . It is widely used in synthesizing immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), leveraging its ability to bind cereblon (CRBN), an E3 ubiquitin ligase component .
Scientific Research Applications
Anti-Cancer Properties
3-Aminopiperidine-2,6-dione is primarily investigated for its anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including:
- Prostate cancer
- Leukemia
- Multiple myeloma
The proposed mechanisms include:
- Inhibition of DNA Synthesis : The compound may inhibit the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation .
- Antiangiogenic Effects : It exhibits properties that can prevent the formation of new blood vessels necessary for tumor growth .
- Reduction of Inflammatory Molecules : this compound may decrease the expression of tumor necrosis factor-alpha (TNF-α), which is involved in cancer cell survival .
Synthesis and Modification Potential
The synthesis of this compound typically involves several steps that allow for high yields under mild conditions. Its structural features enable further modifications to enhance efficacy against various cancers. For instance, it serves as a key intermediate in the synthesis of lenalidomide and pomalidomide, both significant in treating multiple myeloma and other cancers .
Study on Prostate Cancer Cells
A study demonstrated that treatment with this compound resulted in significant inhibition of prostate cancer cell proliferation. The analysis revealed that the compound's ability to disrupt DNA synthesis was a critical factor in its anti-cancer activity. Furthermore, it was observed to induce apoptosis in treated cells.
Development of Thalidomide Analogs
Research has shown that analogs derived from this compound exhibited potent antiproliferative activities against human cancer cell lines. These compounds were synthesized to explore their potential as new therapeutic agents targeting similar pathways as thalidomide but with improved efficacy and reduced side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Amino-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 3-Aminopiperidine-2,6-dione and related glutarimide derivatives:
Key Observations :
- Amino Group Positioning: The 3-amino group in this compound is essential for CRBN binding, while additional substitutions (e.g., 4-amino in lenalidomide) enhance potency and reduce off-target effects .
- Stereochemistry: The (S)-enantiomer of this compound is biologically active in IMiDs, whereas (R)-forms (e.g., (R)-thalidomide) are associated with teratogenicity .
Physicochemical Properties
Critical Notes:
- The hydrochloride salt of this compound enhances solubility for industrial-scale synthesis .
- Thalidomide’s instability in cell culture medium necessitates fresh preparation for assays .
Biological Activity
3-Aminopiperidine-2,6-dione (3AP) is a synthetic compound recognized for its potential biological activities, particularly in the realm of cancer research. This compound features a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6, which contribute to its unique biochemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various biological applications.
- Chemical Formula : C₅H₉ClN₂O₂
- Molecular Weight : 164.59 g/mol
- Structure : Contains a piperidine ring with specific functional groups that influence its reactivity and biological interactions.
Research indicates that 3AP exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways:
- Inhibition of DNA Synthesis :
- Antiangiogenic Properties :
- Reduction of Inflammatory Markers :
- Interaction with Pomalidomide Synthetase :
Anti-Cancer Activity
The anti-cancer properties of 3AP have been extensively studied across various cancer cell lines:
- Prostate Cancer : Significant inhibition of prostate cancer cell growth has been observed, with IC50 values indicating effective concentrations for therapeutic action .
- Leukemia and Multiple Myeloma : Similar inhibitory effects have been documented in leukemia and multiple myeloma cell lines, suggesting broad-spectrum anti-cancer potential .
Case Studies
A selection of studies highlights the efficacy of 3AP:
- Study on Prostate Cancer Cells : An in vitro study demonstrated that treatment with 3AP resulted in a notable decrease in cell viability and proliferation rates, correlating with increased apoptosis markers.
- Leukemia Cell Line Investigation : Another research effort revealed that 3AP treatment led to significant cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against hematological malignancies.
Data Table: Summary of Biological Activities
Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Prostate Cancer | LNCaP | 12.5 | Inhibition of DNA synthesis |
Leukemia | K562 | 15.0 | Induction of apoptosis |
Multiple Myeloma | RPMI-8226 | 10.0 | Antiangiogenic effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-aminopiperidine-2,6-dione, and how can reaction yields be optimized?
- Methodological Answer : A widely used method involves heating 4-fluoroisobenzofuran-1,3-dione with this compound in pyridine at 110°C for 18 hours under reflux. The reaction mixture is cooled, concentrated under reduced pressure, and purified via column chromatography (e.g., 5% MeOH/CH₂Cl₂). Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent purity, and extended reaction times. Lower yields (e.g., 33%) may result from incomplete coupling or side reactions, necessitating iterative TLC monitoring .
Q. How does this compound function in amide coupling reactions for derivative synthesis?
- Methodological Answer : The primary amine group of this compound reacts with activated carboxylic acids (e.g., HOBt esters) under mild conditions (room temperature, nitrogen atmosphere). For example, coupling with lactam-fused thienopyrimidine involves sequential ester hydrolysis and amide bond formation using EDC·HCl and HOBt as coupling agents. Reaction progress is tracked via TLC, and purification employs acid washes (1 M HCl) to remove unreacted reagents .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For stereochemical confirmation (e.g., (R)- or (S)-enantiomers), chiral HPLC or X-ray crystallography is recommended. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via melting point analysis and elemental composition .
Advanced Research Questions
Q. How do polymorphic forms of this compound derivatives impact their pharmacological activity?
- Methodological Answer : Polymorphs (e.g., 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) are characterized using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). Stability studies under accelerated conditions (40°C/75% RH) assess phase transitions. Bioactivity differences between polymorphs are evaluated via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .
Q. What mechanistic role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?
- Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, 4-fluoropomalidomide derivatives are synthesized via coupling with this compound, followed by linker conjugation to target protein ligands (e.g., WDR5). Degradation efficiency is validated using Western blotting and cellular viability assays .
Q. How can biocatalytic methods replace traditional chemical synthesis for this compound production?
- Methodological Answer : Microbial enzymes (e.g., from Streptomyces spp.) catalyze the conversion of glutamine to (S)-3-aminopiperidine-2,6-dione via a blue pigment indigoidine intermediate. Process optimization involves pH control (6.5–7.5), substrate feeding strategies, and immobilization of enzymes on silica matrices. Biocatalytic yields are compared to chemical routes using LC-MS quantification .
Q. What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?
- Methodological Answer : Racemization is minimized by using non-polar solvents (e.g., DCM), low temperatures (0–5°C), and chiral auxiliaries (e.g., Evans oxazolidinones). Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% enantiomeric excess (ee). Chiral derivatization agents (e.g., Mosher’s acid) validate stereochemical integrity .
Q. How do solvent and temperature variations influence the crystallization of this compound-based compounds?
- Methodological Answer : Crystallization screens using solvents like ethanol, acetonitrile, or THF at controlled cooling rates (0.1–0.5°C/min) identify optimal polymorphic forms. Solvent-antisolvent (e.g., water) methods enhance crystal uniformity. Crystal morphology is analyzed via scanning electron microscopy (SEM) .
Q. Methodological Notes for Experimental Design
- Contradiction Handling : Discrepancies in reported yields (e.g., 33% vs. 70–80%) may arise from solvent/base choices (pyridine vs. anhydrous ammonium acetate) or purification techniques (column chromatography vs. acid-base extraction) .
- Safety Considerations : While not a focus, researchers should note that incomplete purification may leave toxic byproducts; rigorous washing (1 M HCl, saturated NaCl) is advised .
Properties
IUPAC Name |
3-aminopiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946287 | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2353-44-8 | |
Record name | 3-Amino-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Piperidinedione, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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